(R)-quinuclidin-3-amine hydrochloride
Overview
Description
®-Quinuclidin-3-amine hydrochloride is a chiral amine with a quinuclidine skeleton. This compound is notable for its applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active molecules. The quinuclidine structure imparts unique steric and electronic properties, making it a valuable component in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-quinuclidin-3-amine hydrochloride typically involves the resolution of racemic quinuclidin-3-amine or the asymmetric synthesis starting from chiral precursors. One common method includes the catalytic hydrogenation of quinuclidin-3-one followed by resolution using chiral acids.
Industrial Production Methods: Industrial production often employs large-scale catalytic hydrogenation processes under controlled conditions to ensure high yield and purity. The use of chiral catalysts or resolving agents is crucial to obtain the desired enantiomer.
Types of Reactions:
Oxidation: ®-Quinuclidin-3-amine hydrochloride can undergo oxidation reactions to form quinuclidin-3-one.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinuclidin-3-one.
Reduction: Various reduced amine derivatives.
Substitution: N-alkyl or N-acyl quinuclidin-3-amine derivatives.
Scientific Research Applications
Chemistry: ®-Quinuclidin-3-amine hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of ligands and catalysts.
Biology: In biological research, this compound is used to study the structure-activity relationships of quinuclidine derivatives. It serves as a model compound for understanding the interactions of quinuclidine-based drugs with biological targets.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including anticholinergic agents and neuromuscular blocking agents. Its derivatives are investigated for their potential therapeutic effects in treating neurological disorders.
Industry: In the industrial sector, ®-quinuclidin-3-amine hydrochloride is used in the production of agrochemicals and other specialty chemicals. Its role as a chiral intermediate is crucial in the manufacture of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of ®-quinuclidin-3-amine hydrochloride largely depends on its derivatives and their specific targets. Generally, quinuclidine derivatives interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including muscle relaxation and modulation of neurotransmission.
Comparison with Similar Compounds
Quinuclidine: The parent compound, lacking the amine group, is less specific in its applications.
Quinuclidin-3-one: An oxidized form with different reactivity and applications.
N-Methylquinuclidin-3-amine: A methylated derivative with altered pharmacological properties.
Uniqueness: ®-Quinuclidin-3-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties essential for the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of ®-quinuclidin-3-amine hydrochloride in various fields, emphasizing its versatility and importance in scientific research and industrial applications
Properties
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAKFKRESWHJHB-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669537 | |
Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123536-14-1, 137661-31-5 | |
Record name | (R)-(+)-3-Aminoquinuclidine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123536-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-amine, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137661-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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